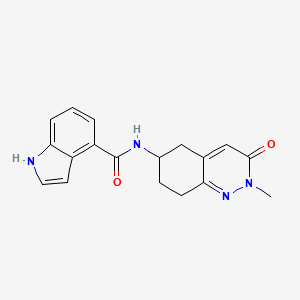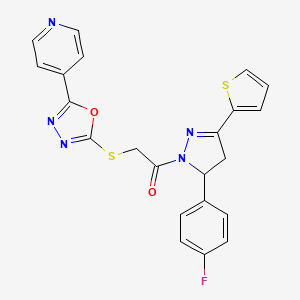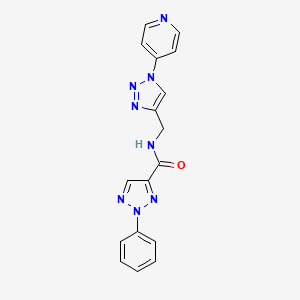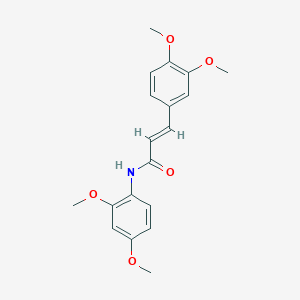![molecular formula C20H20ClN3O2S B2830023 N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-57-2](/img/no-structure.png)
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Intermediates
The synthesis and transformation of quinazolinone derivatives have been a subject of extensive research due to their potential in creating compounds with significant biological activities. A study detailed the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting the formation of key intermediates in the synthesis of quinazoline derivatives (Azizian et al., 2000). This process is crucial for understanding the chemical behavior of quinazolinone compounds, including the chemical described in your query.
Antitumor and Antibacterial Potential
The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase demonstrates the antitumor and antibacterial applications of quinazolinone derivatives. This research indicates their utility as antitumor and antibacterial agents due to their inhibitory activity against thymidylate synthase, an enzyme crucial for DNA synthesis (Gangjee et al., 1996).
Antimicrobial Activity
Another study explored the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and their in vitro antibacterial and antifungal activities. This highlights the potential antimicrobial applications of compounds derived from quinazolinone, further emphasizing the chemical's relevance in developing new antimicrobial agents (Desai et al., 2011).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of 1192U90, including those derived from quinazolinone, were evaluated as potential antipsychotic agents. These studies underscore the potential of quinazolinone derivatives in contributing to the development of new treatments for psychiatric disorders, demonstrating their importance in medicinal chemistry (Norman et al., 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorobenzylamine with 2-butanone to form 4-chlorophenyl-2-butanone, which is then reacted with thiourea to form 4-chlorophenyl-2-butanone thiosemicarbazone. This intermediate is then reacted with 2-cyanobenzaldehyde to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "2-butanone", "thiourea", "2-cyanobenzaldehyde" ], "Reaction": [ "4-chlorobenzylamine is reacted with 2-butanone in the presence of a catalyst to form 4-chlorophenyl-2-butanone.", "4-chlorophenyl-2-butanone is then reacted with thiourea in the presence of a base to form 4-chlorophenyl-2-butanone thiosemicarbazone.", "Finally, 4-chlorophenyl-2-butanone thiosemicarbazone is reacted with 2-cyanobenzaldehyde in the presence of a catalyst to form N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS-Nummer |
422528-57-2 |
Molekularformel |
C20H20ClN3O2S |
Molekulargewicht |
401.91 |
IUPAC-Name |
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-12(2)22-18(25)14-6-9-16-17(10-14)23-20(27)24(19(16)26)11-13-4-7-15(21)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,25)(H,23,27) |
InChI-Schlüssel |
DTMRPQDNKVPAON-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)
![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)
![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)



